REACTION_CXSMILES
|
[NH2-].[Na+].[C:3]1(=[O:12])[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH2:5][CH2:4]1.N.[C:14]1([CH3:29])[CH:19]=[CH:18][C:17]([C:20](OC2C=CC=CC=2)=[O:21])=[CH:16][CH:15]=1.Cl>CCOCC>[C:14]1([CH3:29])[CH:19]=[CH:18][C:17]([C:20]([CH:4]2[CH2:5][C:6]3[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=3)[C:3]2=[O:12])=[O:21])=[CH:16][CH:15]=1 |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH2-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCC2=CC=CC=C12)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)C(=O)OC1=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To a suspension of 7.8 g
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux until evolution ceases, after about 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 11/2 hr
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
It is then cooled
|
Type
|
ADDITION
|
Details
|
poured onto 500 g
|
Type
|
CUSTOM
|
Details
|
The organic layer is separated
|
Type
|
WASH
|
Details
|
washed twice with a 10% solution of sodium bicarbonate and once with water
|
Type
|
STIRRING
|
Details
|
It is then shaken with a saturated aqueous solution of cupric acetate
|
Type
|
STIRRING
|
Details
|
the 2-phase system is stirred vigorously overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The resulting brown solid produced
|
Type
|
FILTRATION
|
Details
|
is filtered off
|
Type
|
ADDITION
|
Details
|
added to a stirred mixture of 250 ml
|
Type
|
CUSTOM
|
Details
|
the ether layer is separated
|
Type
|
WASH
|
Details
|
washed with sodium bicarbonate solution and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Removal of the ether
|
Type
|
CUSTOM
|
Details
|
gives a crude crystalline residue which
|
Type
|
CUSTOM
|
Details
|
can be recrystallized from ether
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)C(=O)C1C(C2=CC=CC=C2C1)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |